NT-219 Dual-Target Inhibition vs. Single-Pathway IRS1/2 Inhibitor NT157
NT-219 uniquely combines potent degradation of IRS1/2 with direct inhibition of STAT3 phosphorylation [1]. In contrast, the in-class analog NT157 is a selective IRS1/2 inhibitor that does not directly target STAT3 [2]. This dual action prevents compensatory pathway activation, a key mechanism of drug resistance that limits the utility of single-pathway inhibitors [1].
| Evidence Dimension | Target Engagement Profile |
|---|---|
| Target Compound Data | Dual inhibitor: induces IRS1/2 degradation and inhibits STAT3 phosphorylation |
| Comparator Or Baseline | NT157: Selective IRS1/2 inhibitor; does not directly inhibit STAT3 |
| Quantified Difference | Mechanistic: Dual vs. Single pathway targeting |
| Conditions | Biochemical and cellular assays |
Why This Matters
For studies on drug resistance, NT-219's dual mechanism provides a more comprehensive blockade of survival signaling than single-target IRS1/2 inhibitors.
- [1] Kuperschmidt, L., et al. (2018). Abstract 2754: NT219, a novel dual inhibitor of STAT3 and IRS1/2, converts immuno-oncology resistant tumors to responders. Cancer Research, 78(13_Supplement), 2754. View Source
- [2] Reuveni, H., et al. (2013). The tyrphostin NT157 suppresses insulin receptor substrates and augments therapeutic response of prostate cancer. Cancer Research, 73(8_Supplement), 389. View Source
